6-isopropyl-1,3-dimethyl-N-4-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, including structures similar to 6-isopropyl-1,3-dimethyl-N-4-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, typically involves intricate reactions that allow for the introduction of various functional groups at strategic positions on the core scaffold. Techniques such as palladium-catalyzed aminocarbonylation have been employed to introduce carboxamide moieties, showcasing the functional group tolerance and the ability to generate diversely substituted compounds with high yields (Keating & Alam, 2021).
Molecular Structure Analysis
Molecular structure analysis of pyrazolo[3,4-b]pyridine derivatives reveals the presence of two possible tautomeric forms, the 1H- and 2H-isomers, with the structure significantly influenced by the nature of substituents at various positions. These structural variations play a crucial role in the compound's reactivity and interaction with biological targets (Donaire-Arias et al., 2022).
Chemical Reactions and Properties
Pyrazolo[3,4-b]pyridine compounds participate in a variety of chemical reactions, enabling the synthesis of a broad range of derivatives with diverse biological activities. Reactions such as condensation with active methylene compounds and interactions with halo compounds allow for the formation of novel structures that can be further functionalized for specific applications (Rateb, 2014).
Physical Properties Analysis
The physical properties of pyrazolo[3,4-b]pyridine derivatives, such as solubility, melting points, and crystalline structure, are influenced by the nature and position of substituents on the heterocyclic core. Studies have shown that these compounds can exhibit varied solubility in polar solvents, which is crucial for their application in different chemical and biological contexts (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various reagents, are central to understanding the application potential of pyrazolo[3,4-b]pyridine derivatives. Their ability to undergo diverse chemical reactions makes them versatile scaffolds for the development of compounds with potential pharmacological activities (Bollinger et al., 2018).
properties
IUPAC Name |
1,3-dimethyl-6-propan-2-yl-N-pyridin-4-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-10(2)14-9-13(15-11(3)21-22(4)16(15)20-14)17(23)19-12-5-7-18-8-6-12/h5-10H,1-4H3,(H,18,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVSKSIJNMEXNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC=NC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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